4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrazone Formation: The hydrazone linkage is formed by reacting the appropriate hydrazine derivative with an aldehyde or ketone.
Final Assembly: The pyrrolidine group is introduced in the final step, often through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the aromatic rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazine ring and the various substituents can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The unique combination of substituents in 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE provides distinct chemical properties and potential biological activities that may not be present in similar compounds. The presence of the 4-chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H19ClN8O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-N-[(E)-(4-chlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN8O2/c21-15-5-3-14(4-6-15)13-22-27-19-24-18(25-20(26-19)28-11-1-2-12-28)23-16-7-9-17(10-8-16)29(30)31/h3-10,13H,1-2,11-12H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
PJUJKVRBHYBTAF-LPYMAVHISA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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